molecular formula C27H30N4O3 B10817623 Integrin-IN-2

Integrin-IN-2

Cat. No.: B10817623
M. Wt: 458.6 g/mol
InChI Key: APVMUACUMAKXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK2603566A is a synthetic organic compound known for its role as a pan αv integrin antagonist. This compound is orally bioavailable and exhibits significant anti-fibrotic activity. It has been tested as a racemic mixture of enantiomers, which means it contains equal amounts of left- and right-handed enantiomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK2603566A involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Cyclopropylphenyl Intermediate: This step involves the cyclopropanation of a phenyl ring, which is achieved using reagents like diazomethane or similar cyclopropanating agents under controlled conditions.

    Coupling with Naphthyridine Derivative: The cyclopropylphenyl intermediate is then coupled with a naphthyridine derivative through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

    Final Assembly: The final step involves the coupling of the resulting intermediate with a pyridine derivative, followed by the introduction of a propanoic acid moiety. This step may require the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of GSK2603566A would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent choice), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

GSK2603566A can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the propanoic acid moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromaticity.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the aromatic rings or propanoic acid moiety.

Scientific Research Applications

GSK2603566A has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study integrin antagonism and its effects on cellular adhesion and signaling pathways.

    Biology: Investigated for its role in modulating cell-matrix interactions, particularly in the context of fibrosis and tissue remodeling.

    Medicine: Explored for its potential therapeutic applications in treating fibrotic diseases, cancer, and other conditions involving abnormal integrin activity.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development processes.

Mechanism of Action

GSK2603566A exerts its effects by antagonizing αv integrins, which are transmembrane receptors involved in cell adhesion and signaling. By binding to these integrins, GSK2603566A inhibits their interaction with extracellular matrix proteins, thereby disrupting cellular adhesion and signaling pathways. This leads to reduced fibrotic activity and potential therapeutic benefits in conditions like fibrosis and cancer .

Comparison with Similar Compounds

Similar Compounds

    Cilengitide: Another αv integrin antagonist with similar anti-fibrotic and anti-cancer properties.

    MK-0429: A small molecule integrin antagonist with applications in bone diseases and cancer.

    Tirofiban: An integrin antagonist used as an antiplatelet agent in cardiovascular diseases.

Uniqueness of GSK2603566A

GSK2603566A is unique due to its specific structural features, such as the cyclopropylphenyl and naphthyridine moieties, which confer distinct binding properties and bioavailability. Its racemic mixture also provides a broader range of biological activity compared to some other integrin antagonists that may be enantiomerically pure .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C27H30N4O3

Molecular Weight

458.6 g/mol

IUPAC Name

3-(3-cyclopropylphenyl)-3-[[5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyridin-2-yl]amino]propanoic acid

InChI

InChI=1S/C27H30N4O3/c32-26(33)16-24(21-4-1-3-20(15-21)18-6-7-18)31-25-11-10-23(17-29-25)34-14-12-22-9-8-19-5-2-13-28-27(19)30-22/h1,3-4,8-11,15,17-18,24H,2,5-7,12-14,16H2,(H,28,30)(H,29,31)(H,32,33)

InChI Key

APVMUACUMAKXLA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)CCOC3=CN=C(C=C3)NC(CC(=O)O)C4=CC=CC(=C4)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.